molecular formula C7H8N4 B1461752 N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine CAS No. 98858-10-7

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Cat. No.: B1461752
CAS No.: 98858-10-7
M. Wt: 148.17 g/mol
InChI Key: HYPBCFYXQPRGHA-UHFFFAOYSA-N
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Description

“N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . It is also known as 1H-Imidazo[4,5-c]pyridin-4-amine . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .


Molecular Structure Analysis

The parent imidazopyridine compound, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, exhibited moderate TLR7-agonistic activity. N4-Acyl or -alkyl substitutions abrogated activity .


Chemical Reactions Analysis

The series of derivatives showed moderate activity against this panel of cancer cell lines, with the bromo-substituted compound 14 bearing an amidino 2-imidazolinyl group having the most potent effect .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, boiling point of 529.3±30.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 80.4±3.0 kJ/mol, flash point of 307.3±11.8 °C, index of refraction of 1.806, molar refractivity of 38.9±0.3 cm3, and molar volume of 90.6±3.0 cm3 .

Scientific Research Applications

Arylation via C–H Bond Activation

The arylation of imidazo[4,5-b]pyridines, a category that includes N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine, has been achieved through transition-metal-catalyzed C–H bond activation. This process involves synthesizing 1-deazapurines from 5-aminoimidazoles, which are generated in situ. The importance of this research lies in the development of novel synthetic methodologies for compounds within this chemical class (Iaroshenko et al., 2012).

Antituberculotic Activity

Research exploring the synthesis of derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridinecarboxylic acid, closely related to the chemical , has been conducted to investigate their potential antituberculotic activity. This study highlights the significance of exploring the biological activities of these compounds for potential medicinal applications (Bukowski & Janowiec, 1996).

Metal-Free Oxidative Amination

A metal-free method for the dual oxidative amination of C(sp3)-H bonds was developed, resulting in the efficient synthesis of imidazo[1,5-a]pyridines, which are structurally similar to this compound. This approach is noteworthy for its environmental friendliness and operational simplicity (Yan et al., 2013).

Quaternization and Nucleophilic Addition

The study of unsubstituted imidazo[4,5-b]pyridine, which adds methyl iodide to the pyridine N atom, has revealed insights into the quaternization and subsequent reactions of these compounds. Such research is crucial for understanding the chemical behavior and potential applications of related imidazo[4,5-b]pyridine derivatives (Yutilov & Ignatenko, 1994).

Mechanism of Action

1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7-agonist with negligible activity on TLR8 . Engagement of TLR7 in plasmacytoid dendritic cells leads to the induction of IFN-α/β which plays essential functions in the control of adaptive immunity .

Future Directions

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Therefore, future research could focus on exploring its potential therapeutic applications.

Properties

IUPAC Name

N-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-8-7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPBCFYXQPRGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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